

4-Chloro-2-methylpyrimidine-5-carboxylic acid

CAS number and properties

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Compound of Interest

Compound Name: 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1322629

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Technical Guide: 4-Chloro-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a crucial intermediate in the development of novel therapeutics.

Chemical and Physical Properties

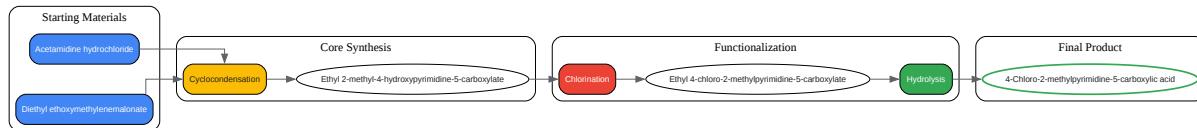
A summary of the key chemical and physical properties of **4-Chloro-2-methylpyrimidine-5-carboxylic acid** is presented below. While specific experimental data for some properties of the title compound is not readily available in the public domain, data for the closely related compound 4-Chloro-2-methylpyrimidine is included for reference.

Property	Value	Source
CAS Number	933702-81-9	N/A
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	N/A
Molecular Weight	172.57 g/mol	N/A
Melting Point	55.0 to 59.0 °C (for 4-Chloro-2-methylpyrimidine)	[1]
Boiling Point	168 °C (lit.) (for 4-Chloro-2-methylpyrimidine)	[1]
Solubility	Carboxylic acids with a similar number of carbon atoms are sparingly soluble in water but generally soluble in organic solvents like ethanol, toluene, and diethyl ether. [2]	N/A
Appearance	Likely a white to off-white crystalline solid.	N/A

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-2-methylpyrimidine-5-carboxylic acid** is not widely published, a general and adaptable synthetic strategy involves the cyclocondensation of a suitable three-carbon component with acetamidine, followed by chlorination and functional group manipulation. A plausible synthetic workflow is outlined below.

General Synthetic Workflow



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A plausible synthetic route to the target compound.

Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general method for synthesizing pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] This approach offers a high-yielding and direct route to pyrimidines.[3]

Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol This key intermediate is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[3]

Step 2: Cyclocondensation with an Amidinium Salt The prepared sodium salt is then reacted with an appropriate amidinium salt (in this case, acetamidine hydrochloride) to yield the corresponding 2-substituted pyrimidine-5-carboxylic ester.[3]

Step 3: Hydrolysis to the Carboxylic Acid The resulting ester is subsequently hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product.

Applications in Drug Discovery

4-Chloro-2-methylpyrimidine-5-carboxylic acid serves as a versatile intermediate in the synthesis of various therapeutic agents. Its reactive chloro and carboxylic acid functionalities

allow for diverse chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.

CXCR4 Antagonists

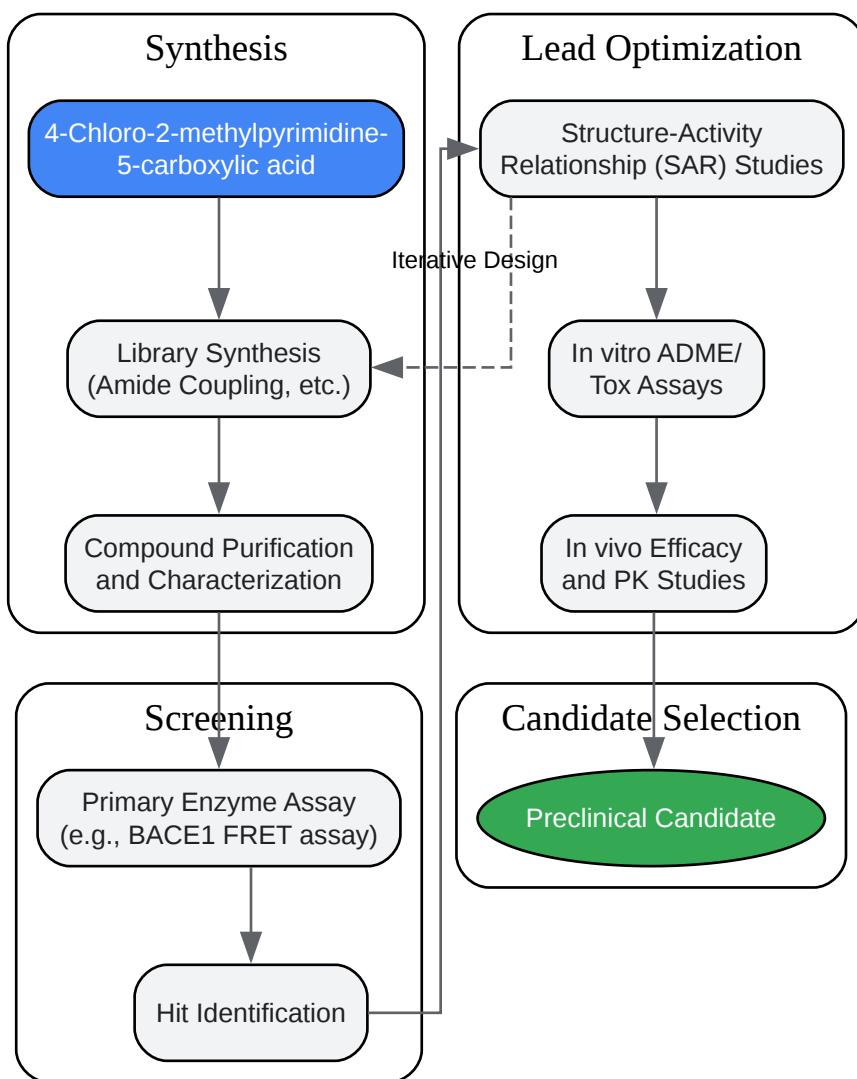
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a crucial role in cancer metastasis and inflammation.[\[4\]](#) Consequently, CXCR4 has emerged as a significant therapeutic target.[\[5\]](#)[\[6\]](#) 4-Chloro-2-methylpyrimidine is a known reagent in the preparation of (pyridylmethyl)-/(pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against CXCR4.[\[1\]](#) The carboxylic acid derivative provides a handle for further structural modifications to optimize antagonist potency and pharmacokinetic properties.

Beta-Secretase (BACE1) Inhibitors

Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid- β peptides, which are implicated in the pathology of Alzheimer's disease.[\[7\]](#) Substituted aminopyrimidine derivatives have been identified as potent inhibitors of the BACE1 catalytic site.[\[8\]](#) The **4-chloro-2-methylpyrimidine-5-carboxylic acid** scaffold can be elaborated to synthesize novel BACE1 inhibitors with improved efficacy and brain penetration.[\[9\]](#)[\[10\]](#)

Logical Workflow for Drug Discovery and Development

The following diagram illustrates a typical workflow for the utilization of **4-Chloro-2-methylpyrimidine-5-carboxylic acid** in a drug discovery program targeting an enzyme like BACE1.

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A typical drug discovery workflow.

Conclusion

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in constructing libraries of potential CXCR4 antagonists and BACE1 inhibitors highlights its importance in the fields of oncology, immunology, and neurodegenerative disease research. Further exploration of its chemical reactivity and the development of efficient, scalable synthetic routes will undoubtedly continue to facilitate the discovery of novel therapeutics.

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